molecular formula C8H9BrN2S B1411668 3-(3-Bromopyridin-2-yl)thiazolidine CAS No. 1707365-63-6

3-(3-Bromopyridin-2-yl)thiazolidine

Cat. No. B1411668
M. Wt: 245.14 g/mol
InChI Key: CRIIFDJBMFHDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Bromopyridin-2-yl)thiazolidine” is a chemical compound with the molecular formula C8H9BrN2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

Thiazolidine derivatives, including “3-(3-Bromopyridin-2-yl)thiazolidine”, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromopyridin-2-yl)thiazolidine” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .


Chemical Reactions Analysis

Thiazolidine motifs, including “3-(3-Bromopyridin-2-yl)thiazolidine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They participate in many reactions associated with aryl halides .

Safety And Hazards

While specific safety data for “3-(3-Bromopyridin-2-yl)thiazolidine” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar compounds .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-(3-bromopyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIFDJBMFHDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromopyridin-2-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromopyridin-2-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromopyridin-2-yl)thiazolidine
Reactant of Route 3
Reactant of Route 3
3-(3-Bromopyridin-2-yl)thiazolidine
Reactant of Route 4
Reactant of Route 4
3-(3-Bromopyridin-2-yl)thiazolidine
Reactant of Route 5
Reactant of Route 5
3-(3-Bromopyridin-2-yl)thiazolidine
Reactant of Route 6
Reactant of Route 6
3-(3-Bromopyridin-2-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.